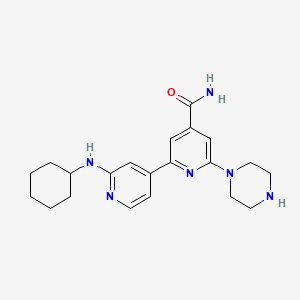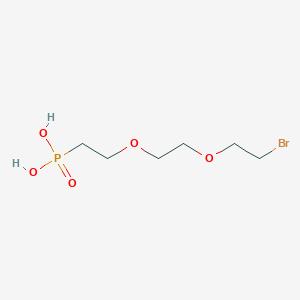
Bromo-PEG2-phosphonic acid
Overview
Description
Bromo-PEG2-phosphonic acid: is a compound that contains bromine and phosphonic acid moieties linked through a polyethylene glycol (PEG) chain. This compound is often used as a linker in various chemical and biological applications due to its hydrophilic nature, which increases the water solubility of the molecules it is attached to .
Mechanism of Action
Target of Action
Bromo-PEG2-phosphonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound contains bromine and phosphonic acid moieties . The bromine group is a good leaving group and participates in substitution reactions . It is used in the synthesis of PROTACs, where it forms a bridge between the ligand for the E3 ubiquitin ligase and the ligand for the target protein .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific PROTACs synthesized using it. Generally, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of this compound would be largely determined by the specific PROTACs it is used to synthesize. The hydrophilic peg linker in the compound is known to increase the water solubility of a compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the degradation of the target protein in the cell. This is achieved through the action of the PROTAC, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Biochemical Analysis
Biochemical Properties
Bromo-PEG2-phosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . PROTACs operate by binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG2-phosphonic acid is typically synthesized through a multi-step process involving the reaction of a PEG chain with bromine and phosphonic acid. The PEG chain is first functionalized with a bromine group, which is a good leaving group and facilitates substitution reactions. The brominated PEG is then reacted with a phosphonic acid derivative under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The compound is usually produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG2-phosphonic acid primarily undergoes substitution reactions due to the presence of the bromine group, which is a good leaving group. The phosphonic acid moiety can also participate in various reactions, including esterification and phosphorylation .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate conditions.
Esterification: Involves alcohols and acid catalysts.
Phosphorylation: Involves phosphorylating agents under controlled conditions
Major Products:
Substitution Reactions: Yield substituted PEG-phosphonic acid derivatives.
Esterification: Yield PEG-phosphonate esters.
Phosphorylation: Yield phosphorylated PEG derivatives
Scientific Research Applications
Chemistry: Bromo-PEG2-phosphonic acid is used as a linker in the synthesis of complex molecules, including drug conjugates and bioconjugates. Its hydrophilic nature improves the solubility and bioavailability of these molecules .
Biology: In biological research, this compound is used to modify surfaces and biomolecules, enhancing their interaction with biological systems. It is also employed in the development of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins .
Medicine: The compound is used in the development of targeted drug delivery systems, where it helps in attaching therapeutic agents to specific biological targets, thereby improving the efficacy and reducing the side effects of the drugs .
Industry: In industrial applications, this compound is used in the formulation of coatings and adhesives, where it enhances the adhesion and durability of the products .
Comparison with Similar Compounds
Bromo-PEG2-acid: Contains a carboxyl group instead of a phosphonic acid group.
Bromo-PEG3-phosphonic acid: Contains a longer PEG chain.
Bromo-PEG4-phosphonic acid: Contains an even longer PEG chain
Uniqueness: Bromo-PEG2-phosphonic acid is unique due to its specific combination of a bromine group and a phosphonic acid moiety linked through a PEG chain. This combination provides a balance of reactivity and hydrophilicity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrO5P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h1-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJZEERRSMGNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210535 | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446282-44-5 | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



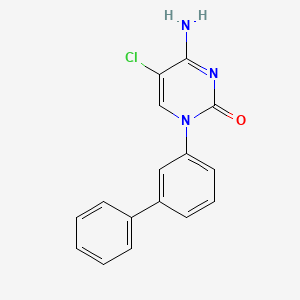
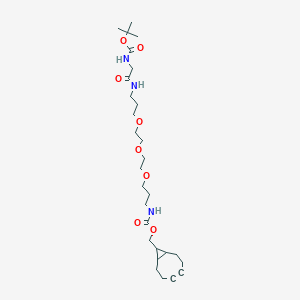



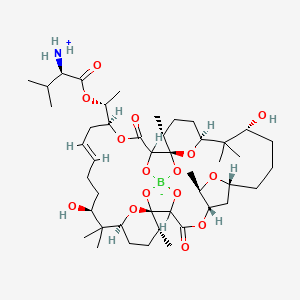
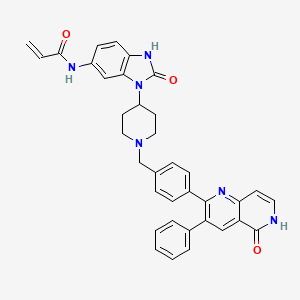
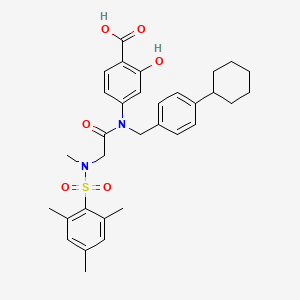
![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)
